1-ethyl-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-pyrazole-3-carboxamide
Description
Propriétés
IUPAC Name |
1-ethyl-N-[(6-pyrrolidin-1-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N8O/c1-2-23-10-7-12(20-23)16(25)17-11-15-19-18-13-5-6-14(21-24(13)15)22-8-3-4-9-22/h5-7,10H,2-4,8-9,11H2,1H3,(H,17,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSMBFGSBJFTLGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=N1)C(=O)NCC2=NN=C3N2N=C(C=C3)N4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N8O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
1-ethyl-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-pyrazole-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a pyrazole core linked to a triazolo-pyridazine moiety. Its molecular formula is C₁₄H₁₈N₄O, and it possesses a molecular weight of 270.33 g/mol. The presence of multiple nitrogen atoms in the structure suggests potential interactions with various biological targets.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Inhibition of Kinases : Similar compounds have shown inhibitory effects on various kinases involved in cancer pathways. For example, a related triazolo-pyridine derivative was reported to inhibit the TGF-β type I receptor kinase with an IC50 value of 0.013 μM, indicating potent activity against cancer-related signaling pathways .
- Anti-inflammatory Activity : Pyrazole derivatives have been recognized for their anti-inflammatory properties. Compounds structurally similar to the target compound have demonstrated selective inhibition of cyclooxygenase enzymes (COX), which are crucial in the inflammatory response. For instance, some pyrazole derivatives exhibited IC50 values as low as 0.52 μM against COX-II .
Biological Activity Data
The following table summarizes key biological activities associated with similar compounds in the literature:
Case Studies
- Cancer Treatment : A study focused on triazolo-pyridazine derivatives demonstrated significant anti-tumor activity in vivo, highlighting the potential of compounds similar to 1-ethyl-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-pyrazole-3-carboxamide as candidates for cancer therapy .
- Inflammation Models : In animal models of inflammation, pyrazole-based compounds were shown to reduce edema and inflammatory markers significantly. For example, a derivative exhibited a reduction in paw edema by over 60% compared to controls .
Applications De Recherche Scientifique
Biological Activities
Research indicates that compounds with similar structural frameworks exhibit a range of biological activities, including:
- Anticancer Activity : Compounds containing triazole and pyrazole moieties have been studied for their potential as inhibitors of various kinases involved in cancer progression. For instance, derivatives of triazolo-pyrazoles have shown selective inhibition against c-Met kinases, which are implicated in several types of cancers. A notable example is Savolitinib, which has progressed to clinical trials for treating non-small cell lung cancer and other malignancies .
- Antimicrobial Properties : Some derivatives have demonstrated significant antibacterial and antifungal activities. The presence of the pyrazole scaffold is often linked to enhanced interaction with microbial targets, making these compounds candidates for further development as antimicrobial agents .
Therapeutic Applications
The therapeutic potential of 1-ethyl-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-pyrazole-3-carboxamide can be summarized as follows:
Case Studies
Several studies have documented the efficacy of similar compounds in preclinical models:
- Inhibition Studies : A study demonstrated that a related compound exhibited IC50 values in the low nanomolar range against c-Met kinases, suggesting strong inhibitory potential .
- Pharmacokinetics : Research into the pharmacokinetic properties showed favorable absorption and distribution profiles in animal models, indicating the compound's suitability for further clinical development .
- Comparative Efficacy : Comparative studies highlighted that modifications to the triazole or pyrazole rings significantly affect biological activity, emphasizing the importance of structure-activity relationships (SAR) in drug design .
Comparaison Avec Des Composés Similaires
Structural and Substituent Analysis
The table below compares the target compound with structurally related analogs from the literature:
Key Observations:
- Electron-Donating vs. Electron-Withdrawing Groups: The target compound’s pyrrolidin-1-yl group (electron-donating) contrasts with ’s methoxy group (moderate electron-donating) and ’s chloro substituent (electron-withdrawing).
- Hydrogen-Bonding Capacity : The carboxamide group in the target compound and supports intermolecular hydrogen bonding, which may enhance solubility and target engagement compared to ’s pyridazine amine .
Comparison:
The target compound’s synthesis may face challenges in regioselectivity due to the triazolo-pyridazine core, whereas ’s simpler triazole framework allows higher yields. ’s lower yield highlights the difficulty of introducing bulky aryl groups .
Q & A
Q. Variation of substituents :
- Replace pyrrolidine with other amines (e.g., piperidine, morpholine) to modulate solubility and target engagement .
- Modify the ethyl group on the pyrazole to assess steric effects .
Biological assays : Test analogs in enzyme inhibition (e.g., IC50 determination) and cellular assays (e.g., cytotoxicity profiling) .
Data analysis : Use multivariate regression to correlate substituent properties (e.g., logP, polar surface area) with activity .
Q. How should contradictory data in biological assays be resolved?
- Methodological Answer :
- Reproducibility checks : Verify assay conditions (e.g., buffer pH, temperature) and compound purity (HPLC >98%) .
- Orthogonal assays : Confirm activity using alternative methods (e.g., fluorescence polarization vs. radiometric assays) .
- Meta-analysis : Compare results across published analogs (e.g., triazolopyridazines in and ) to identify trends in bioactivity .
Experimental Design & Troubleshooting
Q. What are common pitfalls in synthesizing the triazolopyridazine core, and how can they be mitigated?
- Methodological Answer :
- Pitfall 1 : Low yields due to incomplete cyclization.
- Solution : Optimize reaction time/temperature (e.g., microwave-assisted synthesis at 150°C for 30 mins) .
- Pitfall 2 : Byproduct formation from competing reactions.
- Solution : Use protecting groups (e.g., Boc for amines) and monitor intermediates via TLC/LCMS .
Q. How can reaction conditions be optimized for coupling the pyrazole-carboxamide moiety?
- Methodological Answer :
- Solvent selection : Use polar aprotic solvents (e.g., DMF or DCM) to enhance reactivity .
- Catalyst screening : Test Pd-based catalysts (e.g., Pd(OAc)2) for C–N coupling reactions .
- Workflow : Apply design-of-experiments (DoE) to systematically vary temperature, solvent, and catalyst loading .
Data Interpretation & Reporting
Q. How should researchers report conflicting NMR data for this compound?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
